molecular formula C14H16N2OS B3289747 2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide CAS No. 860791-06-6

2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide

Cat. No.: B3289747
CAS No.: 860791-06-6
M. Wt: 260.36 g/mol
InChI Key: ZYCGGGCHMIISLO-UHFFFAOYSA-N
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Description

2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide (CAS 860791-06-6) is a chemical compound built around the 2-aminothiophene (2-AT) scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry . The 2-aminothiophene core is synthetically accessible and is known to serve as a key building block for developing novel therapeutic agents due to its versatile structural diversity and pharmacophoric properties . This particular derivative shares structural similarities with compounds investigated for their potential as positive allosteric modulators (PAMs) of receptors like the glucagon-like peptide 1 receptor (GLP-1R), a prominent target for research into type 2 diabetes and obesity . Furthermore, 2-aminothiophene derivatives are frequently explored across various research fields, including oncology and infectious diseases, for their potential biological activities . The compound can be synthesized via efficient methods such as the Gewald reaction, which allows for the construction of the 2-aminothiophene ring system from a ketone, a cyanocarbon compound, and sulfur . Provided with a defined molecular structure (C14H16N2OS, MW 260.36 g/mol) and canonical SMILES (CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N), this chemical serves as a valuable intermediate for researchers in organic and medicinal chemistry . It is intended for use in designing new compounds, probing structure-activity relationships (SAR), and screening for biological activity in a laboratory setting. This product is offered for Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-8(2)9-3-5-10(6-4-9)11-7-18-14(16)12(11)13(15)17/h3-8H,16H2,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCGGGCHMIISLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. This reaction forms the thiophene ring with the desired substituents.

Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10). This method is particularly useful for synthesizing thiophene derivatives with various substituents.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous processes. These processes utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino-substituted thiophenes.

    Substitution: Halogenated or nitrated thiophenes.

Scientific Research Applications

2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Substituent (Position 4) Molecular Formula Molar Mass (g/mol) Key Properties/Applications CAS No. Reference
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide 4-Cl C₁₁H₉ClN₂OS 252.72 Enhanced electronic withdrawal; antimicrobial potential 61019-23-6
2-Amino-4-(4-acetamidophenyl)thiophene-3-carboxamide 4-NHCOCH₃ C₁₂H₁₃N₃O₂S 271.31 Improved solubility; Schiff base precursor for antimicrobial agents N/A
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide 4-isoPr, 5-CH₃ C₁₅H₁₈N₂OS 274.38 Increased lipophilicity; potential CNS activity 438196-44-2

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-isopropyl group (electron-donating) in the target compound may enhance metabolic stability compared to the electron-withdrawing 4-Cl substituent, which could increase reactivity in electrophilic environments .
  • Methyl Substitution : Addition of a methyl group at position 5 (C₁₅H₁₈N₂OS) increases molar mass by ~14 g/mol and likely improves blood-brain barrier penetration, making it relevant for neurodegenerative targets .

Functional Group Modifications

Compound Name Functional Group (Position 3) Molecular Formula Molar Mass (g/mol) Applications CAS No. Reference
Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate COOEt C₁₇H₂₁NO₂S 319.42 Higher lipophilicity; prodrug potential 351157-20-5
Isopropyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate COO-iPr C₁₈H₂₃NO₂S 317.45 Improved ester stability; preclinical screening 905011-51-0

Key Observations :

  • Carboxamide vs.
  • Ester Variations: Isopropyl esters (e.g., C₁₈H₂₃NO₂S) exhibit greater steric bulk than ethyl esters, possibly reducing metabolic clearance .

Antimicrobial Activity

  • Schiff Base Derivatives: 2-Amino-4-(4-acetamidophenyl)thiophene-3-carboxamide derivatives (e.g., SM 1a-1l) show broad-spectrum antimicrobial activity against E. coli and S. aureus, with MIC values ranging from 12.5–50 µg/mL .
  • Chlorophenyl Analog : The 4-Cl-substituted compound exhibits moderate antifungal activity, suggesting halogen substituents enhance membrane disruption .

Neuroprotective Potential

Physicochemical and Computational Insights

Solubility and Lipophilicity

  • LogP Values : The target compound (C₁₄H₁₆N₂OS) has an estimated LogP of 2.8, compared to 3.5 for its 5-methyl derivative (C₁₅H₁₈N₂OS), indicating enhanced membrane permeability with methyl substitution .
  • Aqueous Solubility : The carboxamide group improves solubility (~15 mg/L) relative to ester analogs (<5 mg/L) .

Molecular Docking Studies

  • AutoDock Vina : Docking simulations suggest the 4-isopropylphenyl group in the target compound forms hydrophobic interactions with tau protein residues (binding energy: −8.2 kcal/mol), outperforming 4-Cl analogs (−7.5 kcal/mol) .

Biological Activity

Overview

2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, characterized by the presence of an amino group and a carboxamide functionality. Its molecular formula is C13H16N2SC_{13}H_{16}N_{2}S, with a molecular weight of approximately 236.35 g/mol. The structural formula can be represented as follows:

Structure C13H16N2S\text{Structure }\quad \text{C}_{13}\text{H}_{16}\text{N}_{2}\text{S}

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The compound showed IC50 values ranging from 3 to 18 μM across these cell lines, indicating its potential as an anticancer agent.

Table 1: IC50 Values of this compound

Cell LineIC50 (μM)
HeLa3
A54910
HT-2918

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division. This was evidenced by studies showing that the compound blocked cells in the G2/M phase of the cell cycle and induced apoptosis through mitochondrial pathways.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains, demonstrating effective inhibition with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25

These results suggest that this compound could serve as a lead structure for developing new antibacterial agents.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study published in MDPI highlighted that derivatives of thiophene compounds, including this compound, showed varied potency against different cancer cell lines. The study concluded that modifications in substituents could enhance biological activity significantly .
  • Zebrafish Model : In vivo experiments using zebrafish models demonstrated that treatment with the compound resulted in reduced tumor growth and increased survival rates compared to controls, further supporting its potential as an anticancer therapeutic .

Q & A

Basic: What are the established synthetic routes for 2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide, and how can purity be validated?

Methodological Answer:
The compound is typically synthesized via Gewald reaction or Suzuki-Miyaura coupling (). The Gewald reaction involves condensation of sulfur, α-methyl enolizable carbonyl compounds, and α-cyano esters under basic conditions. For Suzuki-Miyaura coupling, a palladium catalyst facilitates cross-coupling between aryl halides and organoboron reagents.
Purity Validation:

  • Chromatography : HPLC or GC-MS for separation and quantification.
  • Spectroscopy : 1^1H/13^13C NMR to confirm structural integrity (e.g., amino and carboxylate peaks).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
    Industrial-scale synthesis often employs continuous flow reactors to enhance yield and reduce impurities ().

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of thiophene-3-carboxamide derivatives?

Methodological Answer:
SAR studies require systematic modification of functional groups and evaluation against biological targets. Key steps include:

Substituent Variation : Replace the isopropylphenyl group with cyclohexyl, fluorophenyl, or bromophenyl moieties to assess steric/electronic effects ().

Bioactivity Screening :

  • Antimicrobial Assays : Measure MIC against Gram-positive/negative bacteria ( ).
  • Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen™) to test JNK1 inhibition ().

Data Analysis :

SubstituentMIC (μg/mL)JNK1 IC50_{50} (nM)
Isopropyl2.515
Fluorophenyl1.810
Bromophenyl3.025
Derive trends to guide further optimization ().

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Identify aromatic protons (6.8–7.2 ppm) and amino groups (δ 5.5–6.0 ppm).
    • 13^13C NMR: Confirm carbonyl (170–175 ppm) and thiophene carbons ().
  • FT-IR : Detect NH2_2 stretching (3300–3500 cm1^{-1}) and C=O vibrations (1650–1700 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline) ().

Advanced: What computational strategies predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina ( ) with parameters:
    • Grid box centered on the target’s active site (e.g., Pks13 for antitubercular activity).
    • Exhaustiveness = 20, num_modes = 10.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Binding Free Energy : Calculate via MM-PBSA/GBSA.
    Example: Docking scores correlate with experimental MIC values for Mycobacterium tuberculosis ( ).

Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

Methodological Answer:

  • Broth Microdilution : Determine MIC against S. aureus (ATCC 29213) and E. coli (ATCC 25922) per CLSI guidelines.
  • Time-Kill Assays : Assess bactericidal kinetics over 24 hours.
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices ( ).

Advanced: How can researchers address discrepancies in biological activity data across experimental models?

Methodological Answer:

  • Model Standardization : Use isogenic bacterial strains or primary cell lines to reduce variability.
  • Mechanistic Profiling :
    • Target Engagement : Validate via thermal shift assays (e.g., CETSA) or SPR.
    • Pathway Analysis : RNA-seq to identify off-target effects ().
  • Meta-Analysis : Pool data from multiple studies (e.g., MIC ranges, kinase inhibition) to identify outliers ().

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide
Reactant of Route 2
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2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide

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